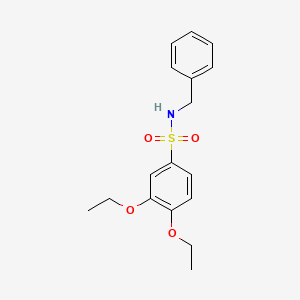

N-benzyl-3,4-diethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

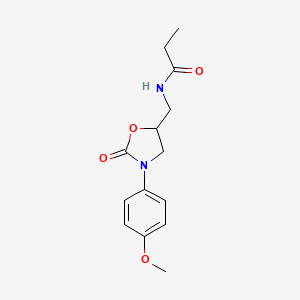

Description

N-benzyl-3,4-diethoxybenzenesulfonamide, also known as Benzenesulfonamide, N-(phenylmethyl)-3,4-diethoxy-, is a chemical compound with potential biological applications. This compound is synthesized through a multi-step process, and its mechanism of action is not fully understood. However, it has been found to have some biochemical and physiological effects, making it an interesting compound for further research.

Scientific Research Applications

Antimycobacterial Agents

N-Benzyl-2,4-dinitrobenzenesulfonamide has been reported as a potent inhibitor of Mycobacterium tuberculosis, with a higher potency than the clinical agent isoniazid. This suggests its potential application in developing new antimycobacterial therapies (Malwal et al., 2012).

Antitumor Sulfonamides

Research into sulfonamide-focused libraries has identified compounds with potent cell cycle inhibitory properties, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), which have advanced to clinical trials. These findings highlight the role of sulfonamides in cancer therapy and the importance of structure and gene expression relationship studies (Owa et al., 2002).

Synthesis of Benzonitriles

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized as an electrophilic cyanation reagent for synthesizing benzonitriles from aryl bromides, demonstrating its utility in the efficient synthesis of pharmaceutical intermediates (Anbarasan et al., 2011).

Photodynamic Therapy

A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

Benzene- and tetrafluorobenzenesulfonamide derivatives have been synthesized as inhibitors of carbonic anhydrase, a crucial enzyme in various physiological processes. These compounds show potential for treating diseases where carbonic anhydrase activity is implicated (Pala et al., 2014).

Mechanism of Action

Target of Action

N-benzyl-3,4-diethoxybenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of sulfonamides .

Mode of Action

The mode of action of this compound, like other sulfonamides, involves the inhibition of these enzymes . By binding to these enzymes, this compound prevents them from catalyzing their respective reactions, leading to disruption of the biochemical processes they are involved in .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound affects several biochemical pathways . For instance, the inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, and reduced inflammation . On the other hand, the inhibition of dihydropteroate synthetase can disrupt the synthesis of folic acid, a vital component for DNA replication .

Pharmacokinetics

Sulfonamides are generally known for their broad-spectrum activity and are used in the treatment of a variety of bacterial infections

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the pharmacokinetics of this compound .

properties

IUPAC Name |

N-benzyl-3,4-diethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-3-21-16-11-10-15(12-17(16)22-4-2)23(19,20)18-13-14-8-6-5-7-9-14/h5-12,18H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNKFQQMXRIAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)

![7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2723880.png)

![2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2723888.png)

![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2723889.png)

![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)

![ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate](/img/structure/B2723893.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione](/img/structure/B2723894.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723895.png)